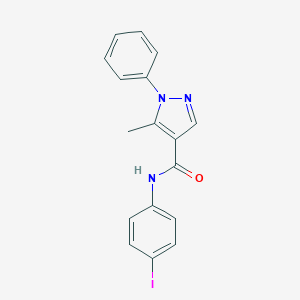
N-(4-iodophenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-iodophenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide, also known as Iodozilpyrazole (IZP), is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. IZP is a pyrazole derivative that has been synthesized through a specific method, and its mechanism of action and biochemical and physiological effects have been extensively studied. In We will also list future directions for further research on IZP.
作用機序
The mechanism of action of IZP involves its ability to inhibit the activity of specific enzymes and proteins that are involved in various cellular processes. For example, IZP has been shown to inhibit the activity of protein kinase CK2, which is involved in the regulation of cell growth and survival. IZP has also been shown to inhibit the activity of heat shock protein 90 (Hsp90), which is involved in the folding and stabilization of various proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of IZP have been extensively studied. IZP has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and inhibit the migration and invasion of cancer cells. In addition, IZP has been shown to have neuroprotective effects, as it can inhibit the aggregation of amyloid-beta peptides and reduce oxidative stress in neurons.
実験室実験の利点と制限
One of the advantages of IZP for lab experiments is that it has a high purity, which makes it easier to study its effects on cells and tissues. In addition, IZP has been shown to have low toxicity, which makes it a safer compound to work with compared to other anticancer drugs. However, one limitation of IZP is that it has low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
Future research on IZP could focus on its potential use in combination with other anticancer drugs to enhance their efficacy and reduce their toxicity. In addition, further studies could explore the potential use of IZP in the treatment of other diseases, such as Parkinson's disease and Huntington's disease, which are also characterized by the aggregation of specific proteins. Furthermore, studies could explore the potential use of IZP as a diagnostic tool for cancer, as it has been shown to selectively bind to cancer cells.
合成法
The synthesis of IZP involves the reaction of 4-iodoaniline with 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields IZP as a white solid with a purity of over 95%.
科学的研究の応用
IZP has been shown to have potential therapeutic properties in various scientific research studies. It has been studied extensively for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. IZP has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides, which are known to play a role in the development of the disease.
特性
製品名 |
N-(4-iodophenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide |
|---|---|
分子式 |
C17H14IN3O |
分子量 |
403.22 g/mol |
IUPAC名 |
N-(4-iodophenyl)-5-methyl-1-phenylpyrazole-4-carboxamide |
InChI |
InChI=1S/C17H14IN3O/c1-12-16(11-19-21(12)15-5-3-2-4-6-15)17(22)20-14-9-7-13(18)8-10-14/h2-11H,1H3,(H,20,22) |
InChIキー |
FPLWBVGVAJVVCN-UHFFFAOYSA-N |
SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)I |
正規SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



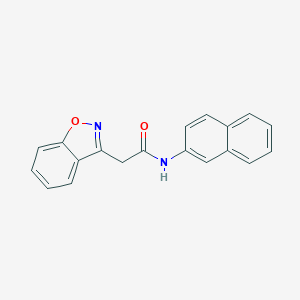
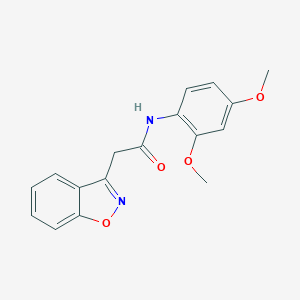
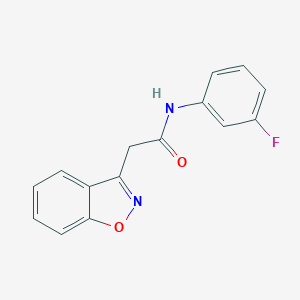
![2-(1,2-benzoxazol-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B287089.png)
![1-{5-methyl-1-[2-(methylsulfanyl)-6-(1-naphthyloxy)-4-pyrimidinyl]-1H-pyrazol-4-yl}ethanone](/img/structure/B287091.png)
![1-[1-(6-ethoxy-2-phenyl-4-pyrimidinyl)-5-methyl-1H-pyrazol-4-yl]ethanone](/img/structure/B287092.png)
![ethyl 5-methyl-1-[2-(methylsulfanyl)-6-(1-naphthyloxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B287093.png)
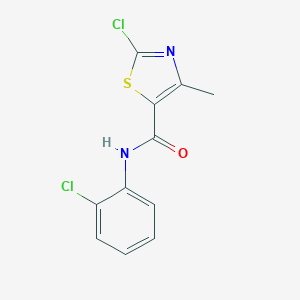
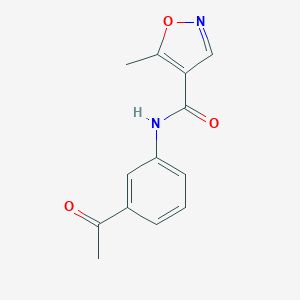
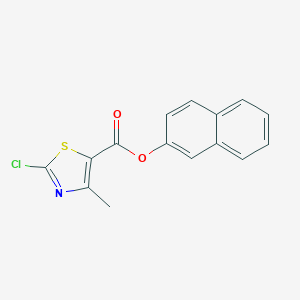
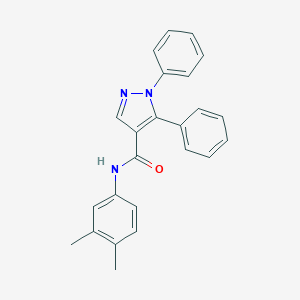
![N-(3,5-dichlorophenyl)-2-(2-fluoro[1,1'-biphenyl]-4-yl)propanamide](/img/structure/B287102.png)
![N-(2,3-dichlorophenyl)-2-(2-fluoro[1,1'-biphenyl]-4-yl)propanamide](/img/structure/B287103.png)
![2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(4-fluorophenyl)propanamide](/img/structure/B287104.png)